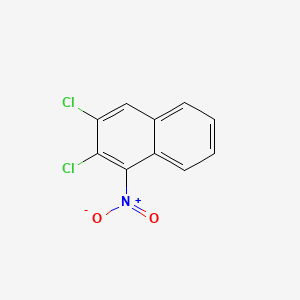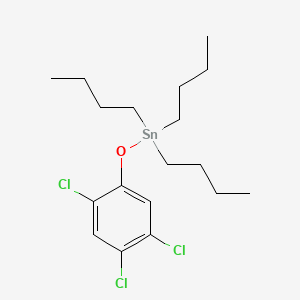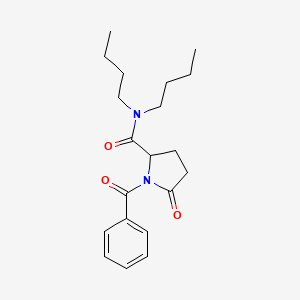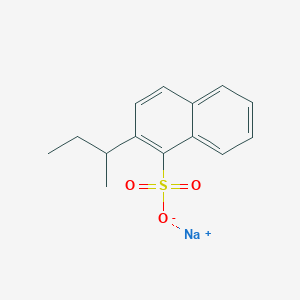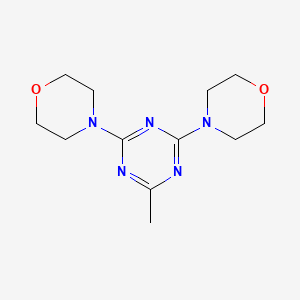
s-Triazine, 2,4-dimorpholino-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2,4-dimorpholino-6-methyl- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-dimorpholino-6-methyl- typically involves the reaction of cyanuric chloride with morpholine and N-methylaminoacetaldehyde dimethyl acetal. The reaction proceeds as follows:
- Cyanuric chloride reacts with two equivalents of morpholine in the presence of an alkali to yield 6-chloro-1,3,5-triazine-2,4-diamine.
- This intermediate is then reacted with N-methylaminoacetaldehyde dimethyl acetal to produce N-(2,2-dimethoxyethyl)-N-methyl-4,6-dimorpholino-1,3,5-triazin-2-amine .
Industrial Production Methods
Industrial production methods for s-Triazine, 2,4-dimorpholino-6-methyl- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2,4-dimorpholino-6-methyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the triazine ring.
Condensation reactions: It can react with phenols to form polyphenols modified with the triazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Morpholine
- N-methylaminoacetaldehyde dimethyl acetal
- Cyanuric chloride
- Phenols
The reactions are typically carried out under controlled conditions, such as in the presence of an alkali or acid catalyst, and at specific temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include:
- Polyphenols modified with the triazine moiety
- Triazinium salts
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2,4-dimorpholino-6-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Wirkmechanismus
The mechanism of action of s-Triazine, 2,4-dimorpholino-6-methyl- involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound inhibits enzymes involved in tumorigenesis, such as topoisomerases and tyrosine kinases . It can also induce apoptosis in cancer cells by interfering with signaling pathways like the PI3K/AKT/mTOR pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to s-Triazine, 2,4-dimorpholino-6-methyl- include:
- Altretamine
- Gedatolisib
- Enasidenib
Uniqueness
What sets s-Triazine, 2,4-dimorpholino-6-methyl- apart from these similar compounds is its unique combination of morpholine and methyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
26234-42-4 |
|---|---|
Molekularformel |
C12H19N5O2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4-(4-methyl-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C12H19N5O2/c1-10-13-11(16-2-6-18-7-3-16)15-12(14-10)17-4-8-19-9-5-17/h2-9H2,1H3 |
InChI-Schlüssel |
QPJGOZXYYJDTID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


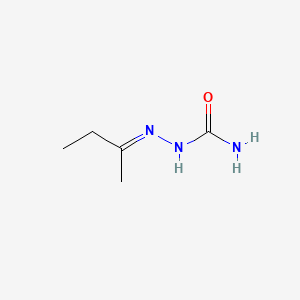
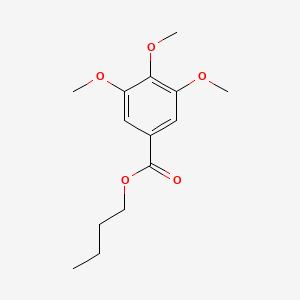
![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
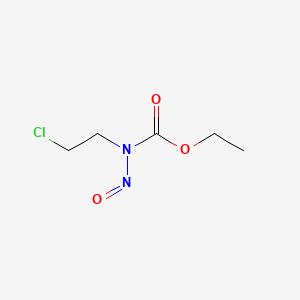
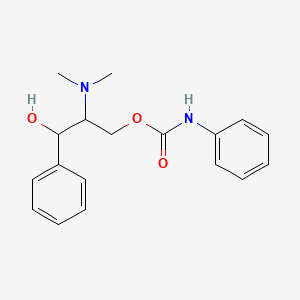

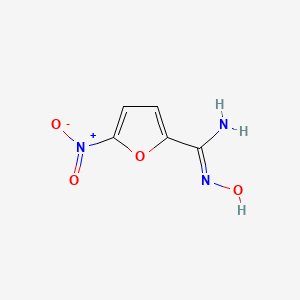

![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
